molecular formula C20H25N7O2 B2895467 1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2034276-08-7

1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2895467
CAS No.: 2034276-08-7
M. Wt: 395.467
InChI Key: VYLDYHZMVURSDX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenethyl group with a pyrrolidinyl-triazolopyridazinyl moiety, linked through a urea bond. Its intricate structure suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxyphenethyl Intermediate: Starting with 4-methoxyphenethylamine, which can be synthesized from 4-methoxybenzaldehyde through reductive amination.

    Synthesis of the Pyrrolidinyl-Triazolopyridazinyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the methoxyphenethyl intermediate with the pyrrolidinyl-triazolopyridazinyl intermediate using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea bond can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its target molecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenethyl)-3-(pyrrolidin-1-yl)urea: Lacks the triazolopyridazinyl moiety.

    1-(4-Methoxyphenethyl)-3-((6-(morpholin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea: Contains a morpholinyl group instead of pyrrolidinyl.

Uniqueness

1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazolopyridazinyl moiety, in particular, may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity through various studies, focusing on its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar triazolo-pyridazine derivatives. For instance, derivatives exhibiting significant cytotoxicity against various cancer cell lines have been documented. In one study, a related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells, indicating strong antitumor activity .

CompoundCell LineIC50 (μM)
12eA5491.06
12eMCF-71.23
12eHeLa2.73

The mechanism by which this compound exerts its effects may involve inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds with similar structures have been shown to inhibit c-Met kinase activity, which is often overexpressed in various cancers .

Anti-inflammatory Properties

In addition to its antitumor effects, compounds within this class have also exhibited anti-inflammatory activity . For instance, some derivatives have been shown to reduce nitric oxide production in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory conditions .

Study on Anticancer Efficacy

A comprehensive study conducted by the National Cancer Institute evaluated a series of triazolo derivatives for their anticancer properties. The results indicated that several compounds exhibited promising antitumor activity across multiple cancer cell lines. The study utilized the sulforhodamine B assay to assess cytotoxicity and found that modifications to the side chains significantly influenced activity levels .

In Vivo Studies

In vivo studies are necessary to further validate the efficacy of these compounds. Preliminary animal studies have suggested that similar compounds can effectively reduce tumor size and improve survival rates in models of lung and breast cancer .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-29-16-6-4-15(5-7-16)10-11-21-20(28)22-14-19-24-23-17-8-9-18(25-27(17)19)26-12-2-3-13-26/h4-9H,2-3,10-14H2,1H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDYHZMVURSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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